

Introduction: The Strategic Value of a Halogenated Pyridine Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-fluoro-6-methoxypyridine

Cat. No.: B1379727

[Get Quote](#)

3-Bromo-2-fluoro-6-methoxypyridine is a substituted pyridine derivative that serves as a valuable intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring a bromine atom, a fluorine atom, and a methoxy group on the pyridine core—offers a versatile platform for synthetic chemists. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the fluorine atom can modulate electronic properties and metabolic stability, and the methoxy group influences solubility and can act as a directing group.

This guide provides a comprehensive overview of the essential physical properties of **3-Bromo-2-fluoro-6-methoxypyridine** (CAS No. 1227599-27-0). For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for reaction design, process optimization, quality control, and formulation. While experimentally determined data for this specific molecule is not widely published, this document outlines the predicted properties and provides detailed, field-proven protocols for their empirical determination, grounding the theoretical in practical, actionable methodology.

Section 1: Core Physicochemical Properties

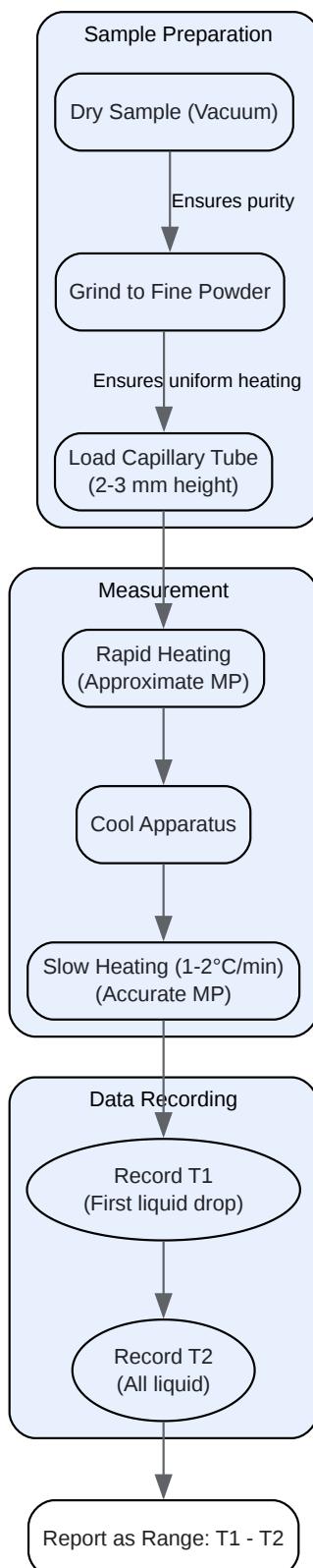
The fundamental physicochemical data for **3-Bromo-2-fluoro-6-methoxypyridine** is summarized below. It is critical to note that many of the available values are predicted through computational models. Such predictions are invaluable for initial planning but must be confirmed by experimental measurement for any rigorous application.

Property	Value	Data Type	Source(s)
CAS Number	1227599-27-0	Experimental	[1] [2] [3]
Molecular Formula	C ₆ H ₅ BrFNO	---	[1] [2]
Molecular Weight	206.01 g/mol	Calculated	[1] [2]
Physical Form	Solid, Semi-solid, or Liquid	Observed	[3]
Boiling Point	192.2 ± 35.0 °C	Predicted	[1]
Density	1.621 ± 0.06 g/cm ³	Predicted	[1]
Flash Point	70.0 ± 25.9 °C	Predicted	[1]
LogP (Octanol/Water)	2.68	Calculated	[1]
Refractive Index	1.521	Predicted	[1]

The ambiguity in the reported physical form ("Solid or Semi-solid or liquid") suggests that the compound's melting point is likely near standard ambient temperature.[\[3\]](#) This underscores the importance of the experimental verification detailed in the following sections.

Section 2: Experimental Determination of Key Physical Properties

The following protocols are presented as self-validating systems. Each procedure includes not just the steps, but the scientific rationale, ensuring that the resulting data is both accurate and reliable.


Melting Point Determination

Expertise & Experience: The melting point is more than a physical constant; it is a critical indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting point (typically a range of <1°C), whereas impurities depress and broaden the melting range.[\[4\]](#) The capillary method is the pharmacopeial standard for this determination.[\[5\]](#)

Detailed Protocol:

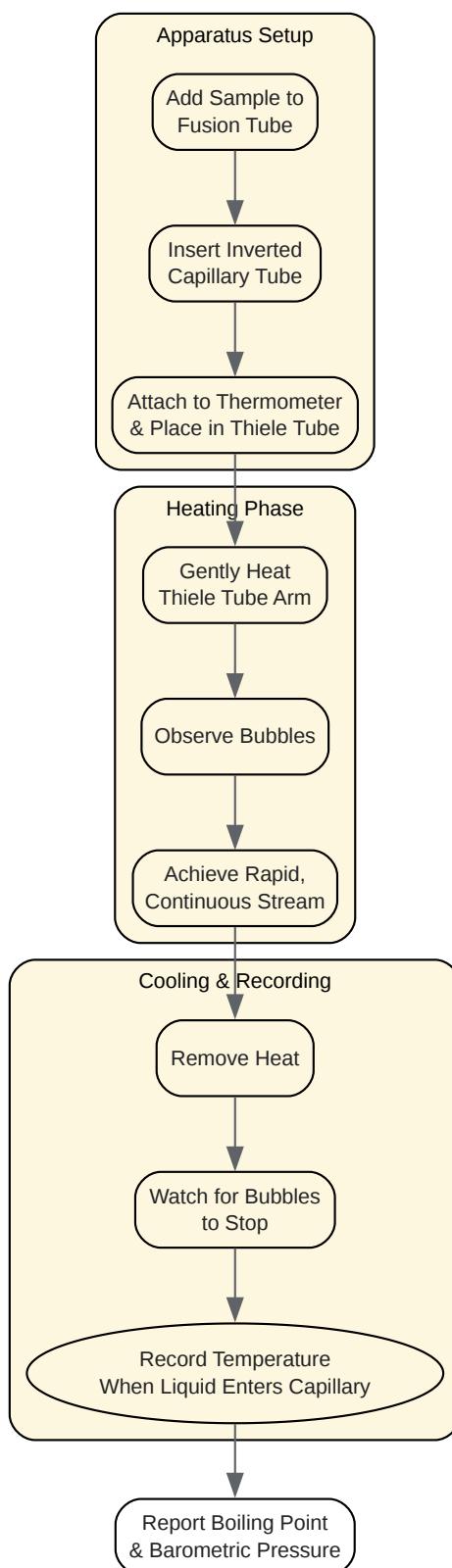
- Sample Preparation (The Foundation of Accuracy):
 - Ensure the sample is completely dry, as residual solvent will act as an impurity. Dry the sample under vacuum for several hours.
 - Crush the crystalline sample into a fine, uniform powder using a mortar and pestle. This is a critical step to ensure uniform heat transfer throughout the sample, preventing inconsistent melting.[5]
- Capillary Tube Loading:
 - Tap the open end of a glass capillary tube into the powdered sample. A small amount of sample (2-3 mm height) is sufficient.
 - Compact the sample at the sealed bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube. A densely packed sample prevents air pockets and ensures a clear observation of the melt.[6]
- Measurement (Preliminary and Fine):
 - Rapid Determination: First, perform a quick measurement by heating the apparatus rapidly to find the approximate melting range. This saves significant time.[4]
 - Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate (1-2°C per minute). Fast heating rates are the primary cause of inaccurate measurements as the thermal equilibrium between the heating block, thermometer, and sample is not achieved.
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (T1).
 - Record the temperature at which the last solid crystal melts into liquid (T2).
 - The melting point is reported as the range T1 - T2.

Logical Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

Boiling Point Determination


Expertise & Experience: The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is another key identifier.^[7] For small research-scale quantities where a full distillation is impractical, the Thiele tube method provides an accurate measurement with minimal material (<1 mL).^[8] It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Detailed Protocol:

- Apparatus Setup:
 - Place a small amount of the liquid sample (0.5-1 mL) into a small test tube (fusion tube).
 - Take a capillary tube and seal one end in a flame.
 - Place the capillary tube, open-end down, into the liquid in the test tube.
- Heating and Observation:
 - Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil).^[9] The Thiele tube's design promotes uniform heating via convection currents.
 - Heat the side arm of the Thiele tube gently with a burner. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.^[8]
 - Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates that the liquid's vapor pressure has exceeded the atmospheric pressure.
- Data Recording (The Cooling Phase is Key):
 - Remove the heat source and allow the apparatus to cool slowly.
 - The stream of bubbles will slow down and eventually stop. The exact moment the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.^[8] At this temperature, the external atmospheric pressure has just overcome the vapor pressure of the liquid.

- Record this temperature as the boiling point. Record the barometric pressure.

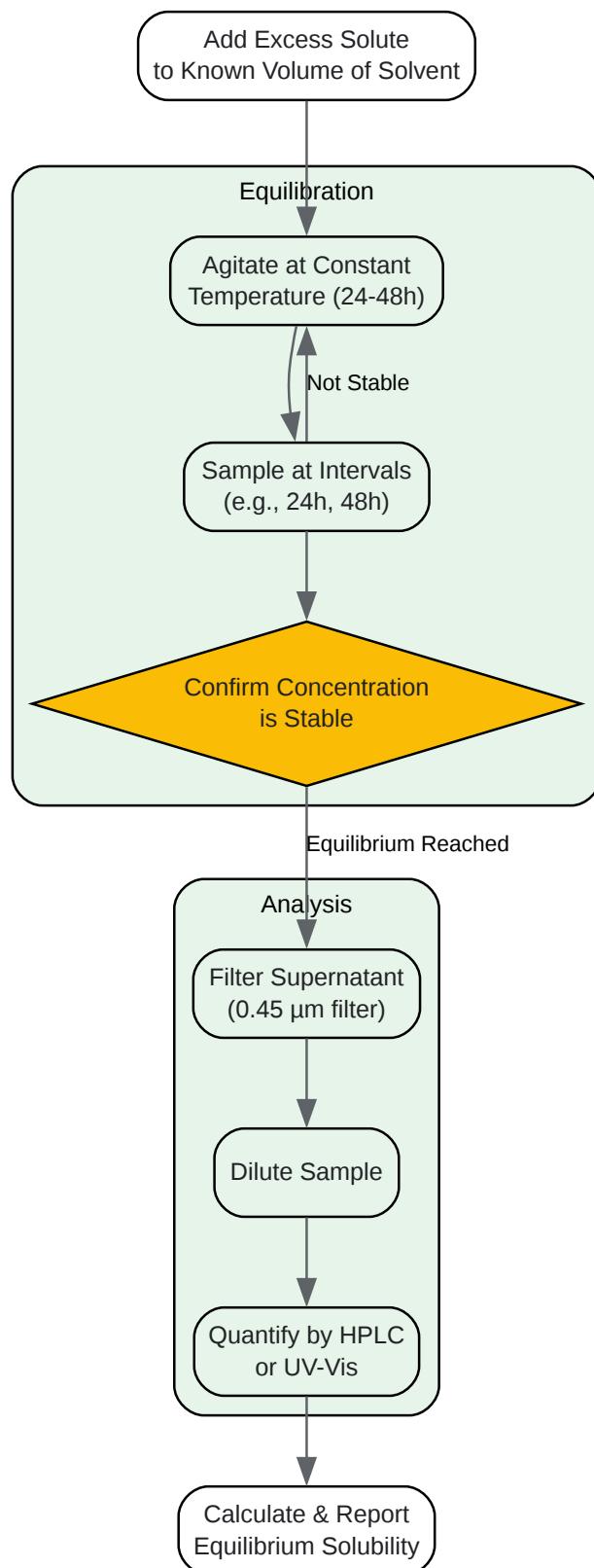
Logical Workflow for Boiling Point Determination (Thiele Tube)

[Click to download full resolution via product page](#)

Caption: Workflow for boiling point determination via Thiele tube.

Solubility Assessment

Expertise & Experience: Solubility is a critical parameter in drug development, influencing bioavailability, and in process chemistry, affecting solvent choice for reactions and purifications. The "shake-flask" method is the gold standard for determining equilibrium solubility.[10] The key to this protocol is ensuring true equilibrium has been reached, which means the solution is genuinely saturated and will not dissolve more solute.


Detailed Protocol:

- Preparation of Saturated Solution:
 - Add an excess amount of **3-Bromo-2-fluoro-6-methoxypyridine** to a known volume of the desired solvent (e.g., ethyl acetate, methanol, water) in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[11]
 - Agitate the vial at a constant, controlled temperature (e.g., 25°C) using a shaker or stirrer. Agitation should be vigorous enough to keep the solid suspended.
- Equilibration (A Test of Patience):
 - Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours. For new compounds, it is wise to sample at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the concentration of the solute in solution remains constant between successive measurements.[10]
- Sample Separation (Avoiding Contamination):
 - Allow the suspension to settle.
 - Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a fine-pore (e.g., 0.45 µm) syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high concentration readings.

- Quantification:

- Accurately dilute the filtered sample with a known volume of the solvent.
- Determine the concentration of the solute using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[\[10\]](#)
- Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Determination (Shake-Flask)

[Click to download full resolution via product page](#)

Caption: Workflow for equilibrium solubility determination.

Section 3: Spectroscopic Characterization - Predicted Signatures

Spectroscopic analysis is essential for confirming the chemical structure and identity of a synthesized compound. While public-domain spectra for **3-Bromo-2-fluoro-6-methoxypyridine** are not readily available, its structure allows for the prediction of key characteristic signals.

General Protocol for Sample Preparation:

- NMR Spectroscopy: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- FT-IR Spectroscopy: For a liquid, a thin film can be analyzed between two salt plates (NaCl or KBr). For a solid, the Attenuated Total Reflectance (ATR) method is most convenient.
- Mass Spectrometry: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques like Electrospray Ionization (ESI).[\[12\]](#)

Predicted Spectral Features:

Technique	Predicted Features	Rationale
¹ H NMR	Two signals in the aromatic region (doublets) One signal (singlet) around 3.9-4.1 ppm	The two aromatic protons on the pyridine ring are distinct and will split each other. The three protons of the methoxy group are equivalent and will appear as a singlet.
¹³ C NMR	Six distinct signals	The molecule has six chemically non-equivalent carbon atoms, which should result in six separate peaks in the broadband-decoupled spectrum.
FT-IR	~2950-2850 cm ⁻¹ (C-H stretch) ~1600-1450 cm ⁻¹ (Aromatic C=C/C=N stretch) ~1250-1000 cm ⁻¹ (C-O, C-F stretch) ~700-500 cm ⁻¹ (C-Br stretch)	These are characteristic absorption frequencies for the functional groups present in the molecule. The C-F and C-O stretches will likely be strong.
Mass Spec.	Molecular Ion (M ⁺) peaks at m/z 205 and 207	The presence of one bromine atom will result in two molecular ion peaks of nearly equal intensity due to the natural abundance of the ⁷⁹ Br and ⁸¹ Br isotopes. This isotopic signature is a powerful confirmation tool.

Section 4: Safety and Handling

Based on safety data for the compound, **3-Bromo-2-fluoro-6-methoxypyridine** should be handled with appropriate care in a laboratory setting.

- GHS Pictogram: GHS07 (Exclamation Mark)[3]

- Signal Word: Warning[3]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Handling Recommendations: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

References

- Westlab Canada. (2023, May 8). Measuring the Melting Point. [\[Link\]](#)
- Stanford Research Systems. (n.d.).
- SSERC. (n.d.).
- University of Calgary. (n.d.).
- Japanese Pharmacopoeia. (n.d.).
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [\[Link\]](#)
- Nazare, V. (n.d.).
- Anonymous. (n.d.).
- Appchem. (n.d.). **3-Bromo-2-fluoro-6-methoxypyridine** | 1227599-27-0. [\[Link\]](#)
- LibreTexts Chemistry. (2022, May 5). 6.
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [\[Link\]](#)
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [\[Link\]](#)
- Lund University Publications. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. appchemical.com [appchemical.com]
- 3. 3-Bromo-2-fluoro-6-methoxypyridine | 1227599-27-0 [sigmaaldrich.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. thinksrs.com [thinksrs.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. rsc.org [rsc.org]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Halogenated Pyridine Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1379727#physical-properties-of-3-bromo-2-fluoro-6-methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com